molecular formula C15H23NO2S B4754371 N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide

N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide

Cat. No. B4754371
M. Wt: 281.4 g/mol
InChI Key: CRFLWFWKUSWJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide, also known as NS8593, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound has been shown to modulate ion channels, specifically the small conductance calcium-activated potassium (SK) channels, which are involved in various physiological processes.

Mechanism of Action

N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide has been shown to modulate the activity of SK channels by binding to a specific site on the channel protein. This binding results in an increase in the open probability of the channel, leading to an increase in potassium ion efflux and subsequent hyperpolarization of the cell membrane. This hyperpolarization can decrease neuronal excitability and smooth muscle contraction, which may have therapeutic implications.
Biochemical and physiological effects:
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. In neuronal cells, N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide can decrease the firing rate of action potentials and increase the amplitude of afterhyperpolarizations. In smooth muscle cells, N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide can decrease the amplitude and frequency of spontaneous contractions. These effects suggest that N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide can modulate the activity of SK channels in different cell types and may have broad therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide in lab experiments is its specificity for SK channels. This allows researchers to study the function of these channels without affecting other ion channels or receptors. However, one limitation of using N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide is its potency, which can make it difficult to control the concentration and duration of its effects. Additionally, N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide has low solubility in water, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for the study of N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide. One direction is the investigation of its potential therapeutic use in various conditions, such as epilepsy, Parkinson's disease, and hypertension. Another direction is the development of more potent and selective modulators of SK channels based on the structure of N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide. Additionally, the study of the physiological and pathological roles of SK channels in different cell types and tissues may provide new insights into the function of these channels and their potential as therapeutic targets.
Conclusion:
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound has been shown to modulate the activity of SK channels, which are involved in various physiological processes. N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide has been investigated for its potential use in the treatment of conditions such as epilepsy, Parkinson's disease, and hypertension. While there are advantages and limitations to using N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide in lab experiments, its specificity for SK channels and potential therapeutic implications make it an interesting compound for further study.

Scientific Research Applications

N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide has been primarily used as a pharmacological tool to study the function of SK channels in various physiological processes. SK channels are involved in the regulation of neuronal excitability, synaptic transmission, and smooth muscle contraction. Therefore, N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide has been investigated for its potential use in the treatment of conditions such as epilepsy, Parkinson's disease, and hypertension.

properties

IUPAC Name

N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-13-8-6-7-9-14(13)12-19(17,18)16-15-10-4-2-3-5-11-15/h6-9,15-16H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFLWFWKUSWJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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